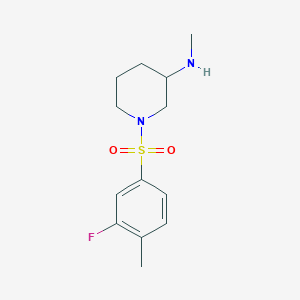![molecular formula C18H22N2O B7555657 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7555657.png)
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide, also known as PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEA is a naturally occurring compound that belongs to the family of endocannabinoids, which are lipid molecules that bind to cannabinoid receptors in the body. In recent years, PEA has been studied extensively for its anti-inflammatory, analgesic, and neuroprotective properties.
Mécanisme D'action
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide binds to and activates the PPAR-alpha, which is a nuclear receptor that regulates gene expression. Activation of PPAR-alpha by 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in the reduction of inflammation. 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide also activates the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in the regulation of pain perception. Activation of TRPV1 by 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide leads to the release of endogenous opioids, resulting in the reduction of pain sensation.
Biochemical and Physiological Effects:
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has been shown to have several biochemical and physiological effects, including the reduction of inflammation, pain, and oxidative stress. 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide also has neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has several advantages for lab experiments, including its low toxicity and high bioavailability. 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide is also a naturally occurring compound that can be easily synthesized. However, 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has shown promising therapeutic potential in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Future research should focus on the development of novel formulations of 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide. Finally, clinical trials are needed to determine the safety and efficacy of 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide in humans.
Méthodes De Synthèse
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide can be synthesized through several methods, including the Schotten-Baumann reaction, the Ugi reaction, and the Buchwald-Hartwig amination. The most common method used for the synthesis of 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide is the Schotten-Baumann reaction. This method involves the reaction of 2-phenylacetyl chloride with 3-aminophenylpropan-1-ol in the presence of sodium hydroxide and acetic anhydride to yield 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide.
Applications De Recherche Scientifique
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has been extensively studied for its therapeutic potential in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Studies have shown that 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has a significant anti-inflammatory effect by inhibiting the release of pro-inflammatory cytokines and chemokines. 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide also has analgesic properties by activating the peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and reducing the release of pain mediators. Furthermore, 2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-6-3-4-8-16(13)10-14(2)20-18(21)12-15-7-5-9-17(19)11-15/h3-9,11,14H,10,12,19H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDMZEDWJWAMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)NC(=O)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]butanoic acid](/img/structure/B7555578.png)
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555582.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7555587.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)
![3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid](/img/structure/B7555609.png)


![N-[(3-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B7555631.png)

![2-(2-methoxyphenoxy)-N-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylideneamino]acetamide](/img/structure/B7555647.png)
![4-[(2-Fluoro-5-methylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7555648.png)
![3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7555662.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B7555666.png)